molecular formula C11H7ClN2OS B1219119 Thienodolin CAS No. 149127-27-5

Thienodolin

Cat. No.: B1219119
CAS No.: 149127-27-5
M. Wt: 250.7 g/mol
InChI Key: LREDECYEGMWOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thienodolin is an indole alkaloid that is a thienoindole ring with carboxamide group and chlorine substituents at positions 2 and 6 respectively. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is an indole alkaloid, an organosulfur heterocyclic compound, an organic heterotricyclic compound, an organochlorine compound, a monocarboxylic acid amide and an aromatic amide.

Scientific Research Applications

Plant Growth Regulation

Thienodolin exhibits properties as a plant growth-regulating substance. Isolated from Streptomyces albogriseolus, it demonstrates both growth-promoting and inhibitory activities in rice seedlings, depending on the concentration used. The compound's structure, identified as 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide, was determined through spectroscopic and X-ray crystallographic analyses (Kanbe et al., 1993).

Biosynthesis Insights

The biosynthesis of this compound involves a complex pathway. The gene cluster responsible for its production in Streptomyces albogriseolus was identified, revealing 21 ORFs, with 14 involved in this compound biosynthesis. The first step is catalyzed by a tryptophan 6-halogenase, and the final step involves the formation of a carboxylic amide group by an amidotransferase (Milbredt, Patallo, & van Pée, 2014). Further, the minimal enzymes essential for the unique carbon-sulfur bond formation in this compound biosynthesis were identified, providing a solid basis for understanding these unique mechanisms (Wang et al., 2016).

Potential Therapeutic Applications

This compound showed promise in suppressing nitric oxide synthase in lipopolysaccharide-stimulated murine macrophage cells, indicating potential as a therapeutic agent with unique mechanistic activity. This suppression was evident in both mRNA and protein levels of inducible nitric oxide synthase (iNOS) (Park et al., 2012).

Chemical Synthesis and Structural Insights

Research into improving the aqueous solubility of thieno[2,3-b]pyridine derivatives, a class related to this compound, highlighted the challenges and strategies for enhancing solubility and antiproliferative properties (Zafar et al., 2018). Additionally, a metal-free synthesis strategy for 2-carboxylated thieno[2,3-b] indole derivatives, including this compound, was developed, demonstrating a more straightforward approach to these compounds (Mari et al., 2022).

Properties

CAS No.

149127-27-5

Molecular Formula

C11H7ClN2OS

Molecular Weight

250.7 g/mol

IUPAC Name

6-chloro-4H-thieno[2,3-b]indole-2-carboxamide

InChI

InChI=1S/C11H7ClN2OS/c12-5-1-2-6-7-4-9(10(13)15)16-11(7)14-8(6)3-5/h1-4,14H,(H2,13,15)

InChI Key

LREDECYEGMWOAR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC3=C2C=C(S3)C(=O)N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C=C(S3)C(=O)N

Synonyms

thienodolin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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